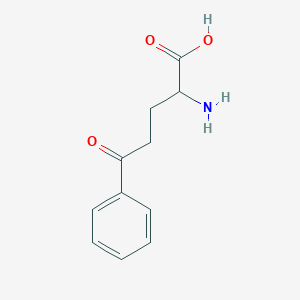

2-氨基-5-氧代-5-苯基戊酸

描述

This compound belongs to the class of organic compounds known as glutamine and derivatives . These are compounds containing glutamine or a derivative thereof resulting from the reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of 5-oxo-5-phenylpentanoic acid involves an asymmetric synthesis of the 5-oxopentanoic acid . It is a hypervalent molecule that possesses an acceptor and acetylation group .Molecular Structure Analysis

The molecular weight of 2-Amino-5-oxo-5-phenylpentanoic acid is 207.23 . The IUPAC name for this compound is 2-amino-5-oxo-5-phenylpentanoic acid . The InChI code for this compound is 1S/C11H13NO3/c12-9(11(14)15)6-7-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15) .科学研究应用

化学合成

“2-氨基-5-氧代-5-苯基戊酸” 是一种化学化合物,CAS 号:1595014-12-2 . 它在化学合成中得到应用,因为其独特的结构包含一个氨基 (-NH2)、一个羧基 (-COOH) 和一个独特的侧链 .

天然产物的结构修饰

氨基酸,包括 “2-氨基-5-氧代-5-苯基戊酸”,被用于天然产物的结构修饰 . 将氨基酸引入天然产物预计将提高这些产物的性能并最大程度地减少其不良影响 .

药物应用

氨基酸具有广泛的药理活性,例如抗肿瘤、抗 HIV 和抗疲劳作用 . 它们还用于治疗慢性肝病 .

食品工业

氨基酸广泛应用于食品工业。 例如,甜味剂阿斯巴甜的主要原料是 L-苯丙氨酸 . 天然存在的氨基酸可用于增强食物的风味和营养 .

医药和保健行业

氨基酸广泛应用于医药和保健行业 . 它们在蛋白质合成、代谢、身体发育、渗透压稳定性和神经传递中起作用 .

抗氧化特性

从 “2-氨基-5-氧代-5-苯基戊酸” 中衍生的化合物已被研究其抗氧化特性 . 这些化合物通过两种不同的体外方法进行评估,即 DPPH 自由基清除活性和平稳性自由基清除活性 .

安全和危害

The safety information for this compound indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas, or vapors; avoiding contact with skin and eyes; using personal protective equipment; wearing chemical impermeable gloves; and ensuring adequate ventilation .

作用机制

Target of Action

The primary target of 2-Amino-5-oxo-5-phenylpentanoic acid is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses .

Mode of Action

It is likely that the compound interacts with the enzyme to modulate its activity, thereby influencing the production of leukotrienes .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-5-oxo-5-phenylpentanoic acid are likely related to the leukotriene synthesis pathway, given the compound’s target. By modulating the activity of Leukotriene A-4 hydrolase, the compound could potentially affect the production of leukotrienes and their downstream effects, which include various inflammatory responses .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined .

Result of Action

The molecular and cellular effects of 2-Amino-5-oxo-5-phenylpentanoic acid’s action would likely be related to its modulation of leukotriene production. By influencing this process, the compound could potentially affect various cellular processes and responses related to inflammation .

属性

IUPAC Name |

2-amino-5-oxo-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c12-9(11(14)15)6-7-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKWVXDYJUTZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

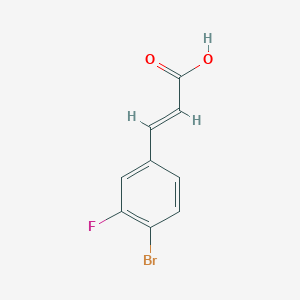

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445347.png)

![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)

![5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1445368.png)

![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)